molecular formula C20H20ClNO2 B500614 2-[({2-[(4-CHLOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)AMINO]ETHANOL

2-[({2-[(4-CHLOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)AMINO]ETHANOL

Cat. No.: B500614
M. Wt: 341.8g/mol
InChI Key: WHNXQKIPNNLBQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[({2-[(4-CHLOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)AMINO]ETHANOL is a complex organic compound that features a naphthalene ring substituted with a chlorophenyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({2-[(4-CHLOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)AMINO]ETHANOL typically involves multiple steps, including the formation of the naphthalene ring, chlorination, and methoxylation. The key steps are:

    Formation of the Naphthalene Ring: This can be achieved through a Friedel-Crafts alkylation reaction.

    Chlorination: Introduction of the chlorine atom to the phenyl ring using reagents such as thionyl chloride or phosphorus pentachloride.

    Methoxylation: Addition of the methoxy group using methanol in the presence of a base like sodium methoxide.

    Amination: Introduction of the amino group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[({2-[(4-CHLOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)AMINO]ETHANOL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[({2-[(4-CHLOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)AMINO]ETHANOL has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[({2-[(4-CHLOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)AMINO]ETHANOL involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(4-CHLOROPHENYL)METHOXY]NAPHTHALENE
  • **2-[(4-METHOXYPHENYL)METHOXY]NAPHTHALENE
  • **2-[(4-CHLOROPHENYL)METHOXY]BENZENE

Uniqueness

2-[({2-[(4-CHLOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)AMINO]ETHANOL is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for a wide range of modifications, making it a versatile compound in research and industry.

Properties

Molecular Formula

C20H20ClNO2

Molecular Weight

341.8g/mol

IUPAC Name

2-[[2-[(4-chlorophenyl)methoxy]naphthalen-1-yl]methylamino]ethanol

InChI

InChI=1S/C20H20ClNO2/c21-17-8-5-15(6-9-17)14-24-20-10-7-16-3-1-2-4-18(16)19(20)13-22-11-12-23/h1-10,22-23H,11-14H2

InChI Key

WHNXQKIPNNLBQD-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=C2CNCCO)OCC3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2CNCCO)OCC3=CC=C(C=C3)Cl

Origin of Product

United States

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